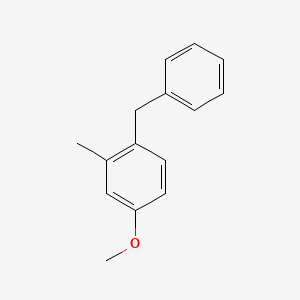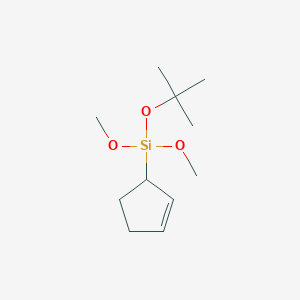![molecular formula C20H17N3O3 B14275834 Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester CAS No. 129944-95-2](/img/structure/B14275834.png)
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of hydrazinecarboxylic acid, featuring a pyrenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Hydrazine derivatives with varying degrees of substitution.
Substitution: Compounds with new functional groups replacing the ester or amino groups.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The pyrenylamino group can engage in π-π stacking interactions with aromatic systems, while the ester group can undergo hydrolysis to release active hydrazine derivatives. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxylic acid, ethyl ester
- Hydrazinecarboxylic acid, phenylmethyl ester
- Hydrazinecarboxylic acid, tert-butyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is unique due to the presence of the pyrenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems and in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
129944-95-2 |
|---|---|
Formule moléculaire |
C20H17N3O3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
ethyl N-(pyren-1-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C20H17N3O3/c1-2-26-20(25)23-22-19(24)21-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3,(H,23,25)(H2,21,22,24) |
Clé InChI |
QLNHXKOAEOORIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)


![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
